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Lysinoalanine, (S,S)-
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Vue d'ensemble
Description
Lysinoalanine, (S,S)- is a toxic compound in processed proteinaceous foods.
Applications De Recherche Scientifique
Food Science Applications
Formation and Impact in Food Processing
Lysinoalanine is primarily formed during the alkaline treatment of food proteins, which is a common practice in food processing to enhance solubility and functional properties of proteins. The formation of lysinoalanine crosslinks can adversely affect the nutritional value of food products. Studies have shown that lysinoalanine formation increases with higher pH levels and extended exposure times, leading to reduced digestibility and nutritional quality, particularly in rodent models .
Mapping Lysinoalanine in Food Systems
Recent advancements have focused on characterizing lysinoalanine crosslinks using mass spectrometry techniques. Researchers have engineered synthetic peptide models to study the fragmentation patterns of lysinoalanine, providing insights into its formation mechanisms and potential impacts on food quality . This approach allows for more precise mapping of lysinoalanine in real food samples, which is crucial for understanding its role in protein-based food alternatives .
Nutritional Research
Nutritional Value Assessment
Research has demonstrated that lysinoalanine's presence can significantly affect the nutritional availability of amino acids. In animal studies, it was found that lysinoalanine is poorly utilized by rats, leading to nephrocytomegaly in a significant number of subjects fed diets containing this compound . Conversely, while it decreases the availability of lysine in rodents, it has been suggested that it may enhance nutritional quality for ruminants .
Mechanisms of Formation
The mechanism behind lysinoalanine formation involves a two-step process: first, the elimination of cysteine and serine residues under alkaline conditions leads to a dehydroalanine intermediate; second, this intermediate reacts with the epsilon-NH2 group of lysine to form the crosslink . Understanding these mechanisms is essential for developing strategies to minimize undesirable effects during food processing.
Microbiological Applications
Antimicrobial Properties
Lysinoalanine has been implicated in the structure and function of antimicrobial peptides. Its formation is associated with certain naturally occurring antimicrobial proteins like duramycin and nisin, which exhibit enhanced activity due to their structural characteristics influenced by crosslinking . This aspect opens avenues for exploring lysinoalanine as a target for developing new antimicrobial agents.
Post-Translational Modifications
In spirochete bacteria such as Treponema denticola and Borreliella burgdorferi, lysinoalanine crosslinks are critical for motility and stability of flagellar structures. Studies indicate that these crosslinks are conserved across various species within the phylum, suggesting potential targets for spirochete-specific antimicrobials . The conservation of this modification across species highlights its importance in bacterial physiology.
Case Studies
Study Focus | Findings | Implications |
---|---|---|
Mapping in Food Systems | Engineered synthetic peptides showed specific fragmentation patterns associated with lysinoalanine | Improved understanding of protein modifications during processing |
Nutritional Impact on Animals | Rats fed with diets containing lysinoalanine exhibited reduced growth and health issues | Highlights risks associated with dietary intake of processed proteins |
Antimicrobial Activity | Lysinoalanine's role in antimicrobial peptides enhances their effectiveness | Potential for developing new antimicrobial therapies targeting spirochetes |
Propriétés
Numéro CAS |
23250-50-2 |
---|---|
Formule moléculaire |
C9H19N3O4 |
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2S)-2-amino-2-carboxyethyl]amino]hexanoic acid |
InChI |
InChI=1S/C9H19N3O4/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16)/t6-,7-/m0/s1 |
Clé InChI |
IMSOBGJSYSFTKG-BQBZGAKWSA-N |
SMILES |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
SMILES isomérique |
C(CCNC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNCC(C(=O)O)N)CC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lysinoalanine, (S,S)-; N6-Lysino-L-alanine; Lysine, N6-(2-amino-2-carboxyethyl)-, L,L-; |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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